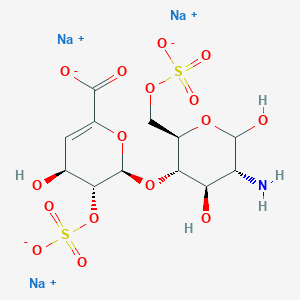
3-Aminoazetidin-2-one, acetic acid
Übersicht
Beschreibung
3-Aminoazetidin-2-one, acetic acid is a compound with the molecular formula C5H10N2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of 3-Aminoazetidin-2-one derivatives has been explored in the context of their potential as N-acylethanolamine acid amidase (NAAA) inhibitors . A simple, efficient, and general method has been developed for one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Chemical Reactions Analysis
Azetidines, including 3-Aminoazetidin-2-one derivatives, are considered important in the field of synthetic chemistry due to their ubiquity in natural products and importance in medicinal chemistry . They are also known for their potential in peptidomimetic and nucleic acid chemistry .Wissenschaftliche Forschungsanwendungen
Vinegar Fermentation and Acetic Acid Bacteria Classification
3-Aminoazetidin-2-one, as part of acetic acid, plays a crucial role in the fermentation process used to produce vinegar. Acetic acid bacteria (AAB) are known for their strong capacity for ethanol oxidation and acetic acid synthesis, which are essential in vinegar production . The classification and understanding of AAB’s acid resistance mechanisms are vital for optimizing fermentation processes and improving vinegar quality.
Antibacterial Agents and β-Lactam Antibiotics
The core structure of many β-lactam antibiotics, which are critical in medicine, is characterized by the presence of the 3-aminoazetidin-2-one moiety . This structure is essential for the antibacterial activity of these drugs, and ongoing research focuses on developing new antibacterial agents that can overcome the growing resistance against classical β-lactam-based antibiotics.
Synthetic Chemistry and Drug Development
3-Aminoazetidin-2-one serves as a building block in synthetic chemistry, particularly in the synthesis of various classes of acyclic and heterocyclic compounds . Its incorporation into drug molecules can lead to the development of novel therapeutic agents with potential applications across a range of diseases.
Acid Resistance Mechanisms in Industrial Processes
Understanding the acid resistance mechanisms of AAB, which involve 3-Aminoazetidin-2-one, is crucial for selective breeding of high acid resistance strains and optimization of industrial processes that require high acidity levels, such as certain fermentation technologies .
Bioactive Compound Production
AAB, which utilize acetic acid in their metabolic processes, are also capable of producing various bioactive compounds. These compounds have potential applications in food preservation, pharmaceuticals, and as health supplements .
Functional Characterization of AAB Strains
The functional characterization of AAB strains, including those that metabolize 3-Aminoazetidin-2-one, is important for discovering strains suitable for industrial use. This involves analyzing their ability to ferment ethanol to acetic acid and their capacity to produce other beneficial compounds .
Wirkmechanismus
3-Aminoazetidin-2-one derivatives have been studied as N-acylethanolamine acid amidase (NAAA) inhibitors . NAAA is a cysteine hydrolase that catalyzes the hydrolysis of endogenous lipid mediators such as palmitoylethanolamide (PEA). PEA has been shown to exert anti-inflammatory and antinociceptive effects in animals by engaging peroxisome proliferator-activated receptor α (PPAR-α) .
Eigenschaften
IUPAC Name |
acetic acid;3-aminoazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.C2H4O2/c4-2-1-5-3(2)6;1-2(3)4/h2H,1,4H2,(H,5,6);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCANMCUQWOLTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(C(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoazetidin-2-one, acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol](/img/structure/B1443866.png)






![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)





